Autotaxin (ATX) Inhibitory Potency: 4-Nitrophenyl-Thienopyrazole Scaffold Confirmed Active, but 3-Phenylpropanamide Side Chain Remains Uncharacterized Relative to Naphthaleneacetamide Analog
Patent EP4175633A1 establishes that the 4-nitrophenyl-thienopyrazole core is a validated ATX inhibitory scaffold. The lead compound Al, differing only in the C3-amide side chain (naphthaleneacetamide vs. 3-phenylpropanamide in the target compound), exhibits an IC50 of 8.6 mM against ATX in established in vitro protocols [1]. The target compound (CAS 476459-02-6) has not been directly tested for ATX inhibition in the same assay, representing a critical data gap for procurement decisions targeting fibrosis or cancer applications. However, the shared 4-nitrophenyl-thieno[3,4-c]pyrazole core structure supports class-level inference of ATX engagement potential [1].
| Evidence Dimension | Autotaxin (ATX) enzyme inhibition IC50 |
|---|---|
| Target Compound Data | Not reported in identified literature |
| Comparator Or Baseline | N-[2-(4-nitrophenyl)-2,5-dihydro-4H-thieno-[3,4-c]-pyrazol-3-yl-naphthaleneacetamide (Compound Al): IC50 = 8.6 mM |
| Quantified Difference | Data unavailable; side chain difference (phenylpropanamide vs. naphthaleneacetamide) expected to modulate potency and lipophilicity |
| Conditions | In vitro ATX enzymatic assay; details in EP4175633A1 patent specification |
Why This Matters
The validated ATX activity of a close structural analog justifies procurement of CAS 476459-02-6 for side-chain SAR exploration, but without direct potency data, users should not assume equivalent ATX inhibition to Compound Al.
- [1] European Patent EP4175633A1. Thieno[3,4-c]pyrazol-3-yl acetamides as autotaxin inhibitors. 2021. (Compound Al: N-[2-(4-nitrophenyl)-2,5-dihydro-4H-thieno-[3,4-c]-pyrazol-3-yl-naphthaleneacetamide, IC50 = 8.6 mM ATX). View Source
